molecular formula C17H16N2O2 B13818537 Acetamide, N,N'-fluoren-2,5-ylenebis- CAS No. 22750-65-8

Acetamide, N,N'-fluoren-2,5-ylenebis-

Cat. No.: B13818537
CAS No.: 22750-65-8
M. Wt: 280.32 g/mol
InChI Key: ZMJJQORILPSTPJ-UHFFFAOYSA-N
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Description

ACETAMIDENNFLUOREN25YLENEBIS: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups attached to a fluorene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDENNFLUOREN25YLENEBIS typically involves the acylation of fluorene derivatives with acetamide. One common method is the Friedel-Crafts acylation reaction, where fluorene is reacted with acetamide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of ACETAMIDENNFLUOREN25YLENEBIS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDENNFLUOREN25YLENEBIS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDENNFLUOREN25YLENEBIS is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, the compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. This property is exploited in imaging and diagnostic applications .

Medicine: Its derivatives are being studied for their pharmacological properties .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of ACETAMIDENNFLUOREN25YLENEBIS involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This interaction is mediated by the acetamide groups, which can form hydrogen bonds with target molecules. The fluorene backbone provides structural stability and facilitates the compound’s integration into biological systems .

Comparison with Similar Compounds

  • N,N’-Diacetyl-9H-fluorene-2,7-diamine
  • N,N’-Diacetyl-9H-fluorene-2,5-diamine
  • N,N’-Diacetyl-9H-fluorene-3,6-diamine

Uniqueness: ACETAMIDENNFLUOREN25YLENEBIS stands out due to its specific substitution pattern on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

22750-65-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(5-acetamido-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-10(20)18-14-6-7-15-13(9-14)8-12-4-3-5-16(17(12)15)19-11(2)21/h3-7,9H,8H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZMJJQORILPSTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3NC(=O)C

Origin of Product

United States

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